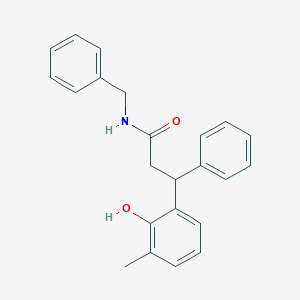
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention in recent years due to its potential applications in scientific research. MPPE is a derivative of the popular psychoactive drug, amphetamine, and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of MPPE is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, similar to amphetamine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and serotonin in the brain. MPPE has also been found to have anxiogenic effects, meaning that it induces anxiety in experimental animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPE in lab experiments is its potential to act as a research tool in the investigation of the dopamine and serotonin neurotransmitter systems. MPPE is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one of the limitations of using MPPE in lab experiments is its potential to induce anxiety in experimental animals, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for research involving MPPE. One potential area of research is the investigation of the long-term effects of MPPE on the brain and behavior. Another area of research is the development of new drugs based on the structure of MPPE for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MPPE and its potential applications in scientific research.
Conclusion:
In conclusion, MPPE is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of amphetamine and has been found to exhibit a wide range of biochemical and physiological effects. MPPE has potential applications in the investigation of the dopamine and serotonin neurotransmitter systems, as well as in the development of new drugs for the treatment of psychiatric disorders. While there are some limitations to using MPPE in lab experiments, it remains a useful tool for researchers. Further research is needed to fully understand the potential applications of MPPE in scientific research.
Synthesemethoden
The synthesis of MPPE involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPPE.
Wissenschaftliche Forschungsanwendungen
MPPE has been found to have potential applications in various scientific research fields. It has been used in the study of the central nervous system, particularly in the investigation of the dopamine and serotonin neurotransmitter systems. MPPE has also been used in the study of drug abuse and addiction, as well as in the development of new drugs for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)-N-(2-phenylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16(21-14-13-18-9-5-3-6-10-18)20-15-22-23(17(20)2)19-11-7-4-8-12-19/h3-12,15-16,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQGGRJFWTMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)
